Enramycin

Description

Properties

CAS No. |

34304-21-7 |

|---|---|

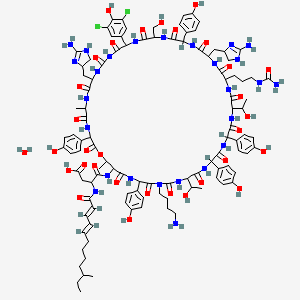

Molecular Formula |

C108H140Cl2N26O31 |

Molecular Weight |

2369.3 g/mol |

IUPAC Name |

(3S)-4-[[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49R)-9,24-bis[[(5R)-2-amino-4,5-dihydro-1H-imidazol-5-yl]methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-39-[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-[[(2Z,4E)-10-methyldodeca-2,4-dienoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C108H140Cl2N26O31/c1-7-51(2)16-12-10-8-9-11-13-19-77(145)122-75(46-79(147)148)95(155)130-82-55(6)167-105(165)88(60-28-38-68(144)39-29-60)136-90(150)52(3)119-93(153)73(44-62-47-117-106(112)120-62)123-78(146)49-116-97(157)87(61-42-69(109)89(149)70(110)43-61)132-96(156)76(50-137)127-102(162)83(56-20-30-64(140)31-21-56)131-94(154)74(45-63-48-118-107(113)121-63)126-91(151)72(18-15-41-115-108(114)166)124-98(158)80(53(4)138)129-103(163)85(58-24-34-66(142)35-25-58)135-104(164)86(59-26-36-67(143)37-27-59)133-99(159)81(54(5)139)128-92(152)71(17-14-40-111)125-101(161)84(134-100(82)160)57-22-32-65(141)33-23-57/h9,11,13,19-39,42-43,51-55,62-63,71-76,80-88,137-144,149H,7-8,10,12,14-18,40-41,44-50,111H2,1-6H3,(H,116,157)(H,119,153)(H,122,145)(H,123,146)(H,124,158)(H,125,161)(H,126,151)(H,127,162)(H,128,152)(H,129,163)(H,130,155)(H,131,154)(H,132,156)(H,133,159)(H,134,160)(H,135,164)(H,136,150)(H,147,148)(H3,112,117,120)(H3,113,118,121)(H3,114,115,166)/b11-9+,19-13-/t51?,52-,53+,54-,55-,62-,63-,71-,72+,73+,74-,75+,76-,80+,81-,82+,83+,84-,85-,86+,87+,88+/m1/s1 |

InChI Key |

JPYWPHBUMZRLPO-DLYWSANHSA-N |

SMILES |

CCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)N(C(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C.O |

Isomeric SMILES |

CCC(C)CCCC/C=C/C=C\C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)C2=CC=C(C=C2)O)CCCN)[C@@H](C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)[C@H](C)O)CCCNC(=O)N)C[C@@H]5CN=C(N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)C[C@@H]8CN=C(N8)N)C)C9=CC=C(C=C9)O)C |

Canonical SMILES |

CCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CN=C(N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CN=C(N8)N)C)C9=CC=C(C=C9)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Enramycin from Streptomyces fungicidus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enramycin, a polypeptide antibiotic produced by the bacterium Streptomyces fungicidus, is a potent agent against Gram-positive bacteria. Its primary mechanism of action involves the inhibition of the MurG enzyme, a critical component in the biosynthesis of the bacterial cell wall. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting detailed experimental protocols for the cultivation of Streptomyces fungicidus, and the subsequent extraction, purification, and analysis of the antibiotic. Quantitative data from various studies are summarized in structured tables for comparative analysis. Additionally, key experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the processes involved.

Introduction

This compound was discovered as a product of the fermentation of Streptomyces fungicidus. It is a complex of related polypeptides, primarily this compound A and this compound B, which exhibit strong bactericidal activity, particularly against pathogenic Clostridia. This property has led to its widespread use as a feed additive in animal husbandry to prevent necrotic enteritis. The unique mode of action and low incidence of bacterial resistance make this compound a subject of continued interest for potential therapeutic applications.

This guide aims to provide researchers and drug development professionals with a detailed technical resource on the foundational aspects of this compound production, from the initial fermentation to the isolation of the purified compound.

Fermentation of Streptomyces fungicidus for this compound Production

The production of this compound is achieved through the submerged fermentation of a high-yielding strain of Streptomyces fungicidus. The following sections detail the protocols for the preparation of the seed culture and the main production fermentation.

Experimental Protocol: Seed Culture Preparation

A two-stage seed culture development is typically employed to ensure a vigorous and sufficient inoculum for the production fermenter.

2.1.1. Spore Culture (Slant Culture)

-

Strain: Streptomyces fungicidus SDSL1205 (CGMCC No. 3933) or a similar high-yielding strain.[1]

-

Medium: A solid slant culture medium is used for the initial cultivation and sporulation of the microorganism.

-

Procedure:

-

Prepare the slant culture medium and sterilize.

-

Aseptically inoculate the surface of the agar slants with a spore suspension or a mycelial fragment of S. fungicidus.

-

Incubate the slants at 27-28°C for 6-7 days, or until abundant sporulation is observed.[1]

-

The spores can be harvested to prepare a spore liquor in a glycerin solution for cryopreservation in liquid nitrogen.[1]

-

2.1.2. First Stage Seed Culture

-

Inoculum: A loopful of spores from the slant culture or a thawed vial of the cryopreserved spore liquor.

-

Medium: A liquid seed culture medium is used to initiate vegetative growth.

-

Procedure:

-

Inoculate the seed culture medium with the prepared inoculum.

-

Incubate at 27.5-28.5°C with agitation (200-250 rpm) for 46-50 hours.[1]

-

2.1.3. Second Stage Seed Culture (for larger fermenters)

-

Inoculum: Transfer a portion of the first stage seed culture (typically 4-6% v/v) to a larger volume of the same seed culture medium.[1]

-

Procedure:

-

Incubate under the same conditions as the first stage seed culture until a desired cell density is reached.

-

Experimental Protocol: Production Fermentation

-

Inoculum: Inoculate the production fermenter with 4-6% (v/v) of the final seed culture.[1]

-

Medium: A production medium rich in complex carbon and nitrogen sources is used to support high this compound yields.

-

Procedure:

-

Perform the fermentation at 27.5-28.5°C.[1]

-

Maintain aeration (0.6-1.3 vvm) and agitation (50-115 rpm) to ensure adequate oxygen supply.[1]

-

Monitor the fermentation for key parameters such as pH, dissolved oxygen, and substrate consumption.

-

The fermentation is typically carried out for 270-300 hours.[1] A maximum yield of over 8500 µg/mL has been reported using this method.[1]

-

Data Presentation: Fermentation Media Composition

| Medium Type | Component | Concentration (g/L) | Reference |

| Slant Culture Medium | Soluble Starch | 9-13 | [1] |

| Yeast Extract | 1.5-2.2 | [1] | |

| Agar | 18-20 | [1] | |

| Seed Culture Medium | Glucose | 36-40 (as wt%) | [1] |

| W-Gum | 18-20 (as wt%) | [1] | |

| Corn Steep Liquor | 20-22 (as wt%) | [1] | |

| Zein Powder | 28-30 (as wt%) | [1] | |

| Cottonseed Meal | 10-12 (as wt%) | [1] | |

| Ammonium Chloride | 3.5-5 (as wt%) | [1] | |

| Sodium Chloride | 15-17.5 (as wt%) | [1] | |

| Calcium Carbonate | 12-15 (as wt%) | [1] | |

| Production Medium 1 | Glucose | 36-40 (as wt%) | [1] |

| W-Gum | 18-20 (as wt%) | [1] | |

| Corn Steep Liquor | 20-22 (as wt%) | [1] | |

| Zein Powder | 28-30 (as wt%) | [1] | |

| Cottonseed Meal | 10-12 (as wt%) | [1] | |

| Ammonium Chloride | 3.5-5 (as wt%) | [1] | |

| Sodium Chloride | 15-17.5 (as wt%) | [1] | |

| Calcium Carbonate | 12-15 (as wt%) | [1] | |

| Production Medium 2 | Corn Powder | 100 | [2] |

| Corn Steep Liquor | 10 | [2] | |

| Ammonium Sulfate | 3 | [2] | |

| Zinc Sulfate | 0.1 | [2] | |

| Calcium Carbonate | 20 | [2] |

Isolation and Purification of this compound

Following fermentation, this compound is extracted from the fermentation broth and purified through a series of chromatographic steps.

Experimental Protocol: Extraction

-

Mycelium Separation: The fermentation broth is first treated to separate the mycelium, which contains the this compound, from the culture supernatant. This can be achieved by filtration or centrifugation.[3]

-

Solvent Extraction: The collected mycelium is then extracted with a suitable solvent. A common method involves using a methanol solution. The mixture is subjected to ultrasonic treatment to enhance the extraction efficiency.[3]

-

Acidification and Alkalization: The pH of the methanol extract is adjusted to 2.5 with hydrochloric acid and incubated. Subsequently, the pH is raised to 8.0 with sodium hydroxide solution. This step helps to precipitate impurities.[3]

-

Decolorization: The resulting filtrate is passed through an activated carbon column to remove pigments and other colored impurities.[3]

Experimental Protocol: Purification by Macroporous Resin Chromatography

-

Resin Selection and Preparation: Macroporous adsorbent resins such as AB-8 or HZ-816 are commonly used for the initial purification of this compound.[3][4] The resin is pre-treated and packed into a chromatography column.

-

Adsorption: The decolorized extract is loaded onto the equilibrated column at a controlled flow rate (e.g., 2-4 BV/h).[3]

-

Washing: The column is washed with a suitable solvent, such as 50% methanol, to remove weakly bound impurities.[3]

-

Elution: this compound is eluted from the resin using a methanol solution, often with adjusted pH. For example, elution can be performed with 50% methanol (v/v) in a 0.012 mol/L aqueous HCl solution.[4]

Experimental Protocol: Purification by Reversed-Phase Chromatography

Further purification and separation of this compound A and B can be achieved using reversed-phase chromatography.

-

Column: A C18 reversed-phase column is typically used.[4]

-

Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of 0.05 mol/L aqueous KH2PO4 solution (pH 4.5) and acetonitrile (70:30, v/v) can be used.[4]

-

Elution: The this compound fraction from the macroporous resin chromatography is loaded onto the C18 column and eluted with the mobile phase.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify those containing pure this compound A and B.

Data Presentation: Purification Performance

| Purification Step | Resin/Column | Elution Buffer | Purity Achieved | Yield | Reference |

| Macroporous Resin Chromatography | AB-8 | 0.012 mol/L aqueous HCl solution-methanol (50:50, v/v) | - | - | [4] |

| Reversed-Phase Chromatography | C18 | 0.05 mol/L aqueous KH2PO4 solution-acetonitrile (70:30, v/v, pH 4.5) | This compound A: 98.5%this compound B: 98.0% | 29.2% | [4] |

| Macroporous Resin Chromatography | HZ-816 | Methanol | 96.8% | 87% | [3] |

Mandatory Visualizations

Experimental Workflow: this compound Production

References

- 1. CN101899490B - Method for producing this compound by using microbial fermentation - Google Patents [patents.google.com]

- 2. CN102174624A - Method for producing this compound by fermentation - Google Patents [patents.google.com]

- 3. CN102382177A - Method for extracting, separating and purifying this compound - Google Patents [patents.google.com]

- 4. [Purification of this compound by macroporous resin adsorption and reversed phase chromatography purification] - PubMed [pubmed.ncbi.nlm.nih.gov]

Enramycin's Mechanism of Action as a MurG Inhibitor: A Technical Guide

Executive Summary: Enramycin is a polypeptide antibiotic that exhibits potent activity against Gram-positive bacteria by disrupting the biosynthesis of the bacterial cell wall. Its primary mechanism of action is the inhibition of UDP-N-acetylglucosamine:N-acetylmuramyl-(pentapeptide) pyrophosphoryl-undecaprenol N-acetylglucosamine transferase (MurG), a critical glycosyltransferase enzyme. MurG catalyzes the final cytoplasmic step in the synthesis of Lipid II, an essential precursor for peptidoglycan assembly. By inhibiting MurG, this compound effectively halts the production of peptidoglycan, leading to compromised cell wall integrity and subsequent bacterial lysis. This technical guide provides an in-depth exploration of this mechanism, including the role of MurG in peptidoglycan synthesis, quantitative data on this compound's antimicrobial activity, and detailed experimental protocols for studying MurG inhibition.

The Role of MurG in Peptidoglycan Biosynthesis

The bacterial cell wall is a vital structure composed primarily of peptidoglycan (also known as murein), which provides structural integrity and protects the cell from osmotic stress. The biosynthesis of peptidoglycan is a complex process involving cytoplasmic, membrane-associated, and periplasmic steps. MurG is a key enzyme in the second, membrane-associated phase of this process.

The synthesis of the essential peptidoglycan precursor, Lipid II, occurs on the cytoplasmic face of the bacterial membrane and involves two key enzymes:

-

MraY (Phospho-MurNAc-pentapeptide translocase): This enzyme catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from the soluble precursor UDP-MurNAc-pentapeptide to a lipid carrier, undecaprenyl phosphate (C55-P). This reaction forms the first lipid-linked intermediate, undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, commonly known as Lipid I .

-

MurG (Glycosyltransferase): MurG then acts on Lipid I, catalyzing the transfer of an N-acetylglucosamine (GlcNAc) group from the donor substrate UDP-GlcNAc to Lipid I.[1] This glycosylation reaction forms a β-(1→4) linkage, resulting in the formation of the disaccharide-pentapeptide precursor, Lipid II .

Once synthesized, Lipid II is translocated across the cytoplasmic membrane to the periplasmic space, where it is polymerized into growing glycan chains by penicillin-binding proteins (PBPs), which exhibit transglycosylase and transpeptidase activities. The inhibition of any step in this pathway is detrimental to bacterial survival.

This compound's Inhibitory Mechanism

This compound exerts its bactericidal effect by directly targeting and inhibiting the function of the MurG enzyme.[2][3] As a polypeptide antibiotic, its large molecular structure is thought to interact with MurG, likely at or near the active site, thereby preventing the binding of its natural substrates, Lipid I and UDP-GlcNAc. This inhibition blocks the formation of Lipid II.[1]

The cessation of Lipid II synthesis starves the cell wall assembly machinery of its essential building block. Without a continuous supply of Lipid II to the periplasm, the peptidoglycan sacculus cannot be maintained or expanded, particularly in rapidly dividing cells. This leads to a progressive weakening of the cell wall, rendering the bacterium susceptible to osmotic lysis and eventual death.[2]

Quantitative Analysis of this compound's Inhibitory Activity

The following tables summarize the available quantitative data for this compound, demonstrating its potent activity against clinically relevant Gram-positive pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Veterinary Pathogens

| Bacterial Species | MIC (μg/mL) |

|---|---|

| Clostridium perfringens | 0.20 - 0.39 |

| Staphylococcus aureus | 0.013 |

Data sourced from publicly available documentation.

Table 2: In Vivo Efficacy of this compound

| Parameter | Value | Animal Model | Infection |

|---|---|---|---|

| ED50 | 2.27 mg/kg | Mice | Staphylococcus aureus |

Data sourced from Kawakami et al., 1971.[4]

Experimental Protocols for Studying MurG Inhibition

The activity of MurG and its inhibition by compounds like this compound can be assessed using various in vitro assays. These assays typically monitor the conversion of Lipid I to Lipid II. A robust method involves the use of fluorescently labeled substrates, allowing for sensitive detection and quantification of the enzymatic product by High-Performance Liquid Chromatography (HPLC).

Detailed Protocol: Fluorescence-Based MurG Inhibition Assay

This protocol is a synthesized methodology based on principles described in contemporary research for assaying bacterial glycosyltransferases.

Objective: To determine the inhibitory effect of this compound on MurG activity by quantifying the formation of a fluorescently labeled Lipid II analogue.

Materials and Reagents:

-

Purified MurG enzyme

-

Lipid I (acceptor substrate)

-

UDP-GlcNAc-FITC (fluorescent donor substrate) or other suitable fluorescently tagged UDP-GlcNAc

-

This compound (test inhibitor)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.5% Triton X-100

-

Reaction Quench Solution: 1:1 (v/v) Chloroform:Methanol

-

HPLC system with a fluorescence detector

-

C18 HPLC column

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dilute HCl or DMF) and create serial dilutions to test a range of concentrations.

-

Prepare solutions of Lipid I and UDP-GlcNAc-FITC in the assay buffer. The final concentration in the assay should be near the Km value for each substrate, if known.

-

-

Enzyme Reaction Setup:

-

In a microcentrifuge tube, combine the following in order:

-

Assay Buffer

-

A specific volume of this compound dilution (or vehicle for control).

-

A specific volume of purified MurG enzyme solution.

-

-

Pre-incubate the enzyme-inhibitor mixture for 10-15 minutes at room temperature to allow for binding.

-

Add the Lipid I solution to the mixture.

-

-

Reaction Initiation and Incubation:

-

Initiate the enzymatic reaction by adding the UDP-GlcNAc-FITC solution. The final reaction volume is typically 50-100 µL.

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range of product formation.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding an equal volume of the Chloroform:Methanol quench solution.

-

Vortex the tube vigorously and centrifuge to separate the organic and aqueous phases. The lipid-linked products (Lipid I and fluorescent Lipid II) will partition into the lower organic phase.

-

-

Detection and Quantification:

-

Carefully collect the organic phase, evaporate the solvent under a stream of nitrogen, and reconstitute the residue in a suitable mobile phase for HPLC analysis.

-

Inject the sample onto a C18 HPLC column.

-

Separate the unreacted fluorescent donor and the fluorescent Lipid II product using an appropriate gradient (e.g., an increasing concentration of methanol in water).

-

Monitor the elution using a fluorescence detector set to the excitation and emission wavelengths for the fluorophore (e.g., FITC: λex ≈ 495 nm, λem ≈ 520 nm).

-

-

Data Analysis:

-

Calculate the peak area of the fluorescent Lipid II product in both control and this compound-treated samples.

-

Determine the percentage of MurG inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Area_inhibitor / Area_control)] * 100

-

Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Conclusion

This compound is a potent antimicrobial agent that targets a fundamental process in bacterial physiology—cell wall biosynthesis. Its specific inhibition of the MurG glycosyltransferase blocks the production of the essential peptidoglycan precursor Lipid II, leading to cell death in susceptible Gram-positive bacteria. This well-defined mechanism of action, coupled with a low propensity for developing resistance, underscores its value in veterinary medicine. Further research to elucidate the precise molecular interactions between this compound and the MurG active site could provide a structural basis for the development of novel antibiotics targeting this conserved and essential bacterial enzyme. The experimental protocols outlined herein provide a framework for future investigations into MurG inhibitors and their potential as next-generation therapeutics.

References

- 1. Bacillus licheniformis–fermented products and this compound differentially modulate microbiota and antibiotic resistome in the cecal digesta of broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 8% – AGP alternatives,Anticoccidials,Antibiotic substitutes—Phiphar healthcare limited [phiphar.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

Enramycin: A Comprehensive Technical Guide to its Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enramycin is a polypeptide antibiotic complex produced by Streptomyces fungicidicus.[1][2] Widely utilized as a veterinary feed additive to promote growth and prevent necrotic enteritis in poultry and swine, its efficacy stems from a potent inhibitory action against Gram-positive bacteria.[2][3][4] This technical guide provides an in-depth analysis of the chemical structure and physicochemical properties of this compound, offering critical data and methodologies for researchers and professionals in drug development.

Chemical Structure

This compound is a complex of related depsipeptides, primarily consisting of two major components: this compound A and this compound B.[2][4][5] These components differ by a single methylene group in a fatty acid side chain.[1] The core structure is a cyclic peptide containing several unusual amino acids.

Table 1: Chemical Identification of this compound Components

| Identifier | This compound A | This compound B |

| Molecular Formula | C₁₀₇H₁₃₈Cl₂N₂₆O₃₁[6][7] | C₁₀₈H₁₄₀Cl₂N₂₆O₃₁[1][5] |

| Molecular Weight | 2355.3 g/mol [6][7] | 2369 g/mol [1] |

| CAS Number | 34438-27-2[1] | 34304-21-7[1] |

The intricate structure of this compound is characterized by a 17-amino acid peptide backbone, which includes unique residues such as α-(S)-amino-β-4(R)-(2-iminoimidazolidinyl) propionic acid and α-amino-3,5-dichloro-4-hydroxyphenyl acetic acid.[1]

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its formulation, stability, and biological activity. Technical grade this compound typically appears as a gray-brown to brown powder or particles with a slight, characteristic odor.[1][8]

Table 2: Physicochemical Properties of this compound

| Property | Value | References |

| Appearance | Gray-brown to brown powder or particles | [1][8] |

| Odor | Slight, characteristic | [1] |

| Melting Point | Decomposes between 225°C and 240°C | [3] |

| Solubility | Freely soluble in dilute hydrochloric acid and dimethylformamide; Slightly soluble in water and methanol; Very slightly soluble in acetone, ethanol, chloroform, and benzene. | [1][5][9] |

| Stability | Stable under normal, dry conditions below 25°C. Degrades after freeze-thaw cycles. A feed spiked with this compound is practically stable for 1 month at 0°C but loses about 10% potency when stored for 1 month at 30°C or higher. | [1][3][10][11][12] |

| UV Absorption Maxima | Approximately 230 nm and 263 nm (in 90% ethanol) | [3] |

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting a critical step in the biosynthesis of the bacterial cell wall.[2][13] Specifically, it targets the enzyme MurG, a glycosyltransferase essential for the polymerization of peptidoglycan.[2][5][13]

The mechanism involves the following steps:

-

Binding to Lipid II: this compound is thought to recognize and bind to Lipid II, the lipid-linked precursor of peptidoglycan.[10]

-

Inhibition of MurG: This binding prevents the enzyme MurG from catalyzing the transglycosylation reaction, which is the transfer of N-acetylglucosamine (NAG) to the growing peptidoglycan chain.[2][5]

-

Disruption of Cell Wall Synthesis: The inhibition of peptidoglycan elongation compromises the integrity of the bacterial cell wall.[2]

-

Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[2]

Caption: Mechanism of action of this compound.

Experimental Protocols

Determination of this compound Residues in Swine Tissues by UHPLC-MS/MS

This method provides a sensitive and robust approach for the quantification of this compound A and B in animal tissues.[10]

Sample Preparation:

-

Accurately weigh 2 g of a well-homogenized tissue sample into a 50 mL polypropylene tube.[10]

-

Add 10 mL of 55% methanol in purified water containing 0.2 M HCl as the extraction solvent.[10]

-

Vortex the mixture at 200 r/min for 10 minutes, followed by centrifugation at 10,000 r/min for 10 minutes at 4°C.[10]

-

Transfer the supernatant to a new 50 mL polypropylene tube.[10]

-

Repeat the extraction process twice more with 10 mL of the same extraction solution for each repetition.[10]

-

Combine the supernatants and evaporate the organic layer to a final volume of 12.5 mL.[10]

Instrumental Conditions:

-

System: Ultrahigh-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS).[10]

-

Column: ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm particle size).[10]

-

Mobile Phase A: Aqueous solution containing 0.2% formic acid.[10]

-

Mobile Phase B: Methanol.[10]

-

Flow Rate: 0.3 mL/min.[10]

-

Gradient Elution Program:

-

0 min, 10% B

-

1.5 min, 50% B

-

3.3 min, 70% B

-

3.5 min, 95% B

-

6.0 min, 95% B

-

6.1 min, 10% B

-

9.0 min, 10% B[10]

-

Caption: Workflow for this compound residue analysis.

Microbiological Assay for this compound in Feed

This method is used to determine the potency of this compound in animal feed.[1]

Sample Extraction:

-

Accurately weigh a quantity of the feed sample equivalent to 80 µg (potency) of this compound into a 200-mL stoppered Erlenmeyer flask.[1]

-

Add 100 mL of an extracting solvent consisting of a mixture of hydrochloric acid (0.5 mol/L) and acetone (7:3).[1]

-

Extract with stirring for 20 minutes.[1]

-

Filter the supernatant liquid through filter paper (e.g., No. 5A).[1]

-

Adjust the pH of the filtrate to 5.9-6.1.[1]

Assay Procedure:

-

The quantification of this compound is performed using a microbiological plate assay with a suitable test organism sensitive to this compound.[1] The potency is determined by comparing the zone of inhibition of the sample solution to that of a standard this compound solution.[1]

Conclusion

This compound remains a significant antibiotic in veterinary medicine due to its targeted activity against pathogenic Gram-positive bacteria and a low propensity for resistance development.[14][15] A thorough understanding of its complex chemical structure and physicochemical properties is fundamental for its effective and safe application. The analytical methods detailed herein provide a framework for the quality control and residue monitoring of this compound in various matrices. Further research into the individual activities of this compound A and B could provide deeper insights into its overall efficacy.[2]

References

- 1. famic.go.jp [famic.go.jp]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound 8% – AGP alternatives,Anticoccidials,Antibiotic substitutes—Phiphar healthcare limited [phiphar.com]

- 4. researchgate.net [researchgate.net]

- 5. toku-e.com [toku-e.com]

- 6. This compound | C107H138Cl2N26O31 | CID 76419191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound A | C107H138Cl2N26O31 | CID 71587114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound Hangzhou Xiaoteng Industries [xiaoteng-ind.com]

- 9. CN102311486A - Method for separating and extracting this compound by using macroporous weakly-acidic cationic resin - Google Patents [patents.google.com]

- 10. A sensitive and robust analytical method for the determination of this compound residues in swine tissues using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merck.com [merck.com]

- 12. merck.com [merck.com]

- 13. Bacillus licheniformis–fermented products and this compound differentially modulate microbiota and antibiotic resistome in the cecal digesta of broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Premix 4% And this compound 8% Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 15. This compound premix - Veterinary Drugs - Nanjing Huayitong Supply Chain Servive CO.,LTD. [ht-co.com]

Unraveling the Nuances: A Technical Guide to the Structural Differences Between Enramycin A and Enramycin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enramycin is a potent polypeptide antibiotic complex, produced by Streptomyces fungicidus, with significant activity against Gram-positive bacteria. It is a mixture of two primary components, this compound A and this compound B. While both share a common cyclic depsipeptide core, their subtle structural divergence in the fatty acid moiety has implications for their physicochemical properties and analytical characterization. This technical guide provides an in-depth exploration of the structural distinctions between this compound A and B, supported by quantitative data, detailed experimental protocols for their elucidation, and a visual representation of the analytical workflow.

Core Structural Differences

The fundamental difference between this compound A and this compound B lies in the structure of their N-terminal fatty acid side chains. Both molecules are comprised of a 17-amino acid peptide core. However, they are acylated with different fatty acids.

-

This compound A is acylated with (2Z,4E)-10-methylundeca-2,4-dienoic acid.

-

This compound B is acylated with (2Z,4E)-10-methyldodeca-2,4-dienoic acid.

This distinction, a single methylene group (-CH2-) in the fatty acid tail, accounts for the differences in their molecular formulas and weights.

Quantitative Data Summary

The structural variance between this compound A and this compound B is reflected in their fundamental physicochemical properties. The following table summarizes the key quantitative data for easy comparison.

| Property | This compound A | This compound B |

| Molecular Formula | C₁₀₇H₁₃₈Cl₂N₂₆O₃₁[1] | C₁₀₈H₁₄₀Cl₂N₂₆O₃₁[1] |

| Molecular Weight | 2355.3 g/mol [2] | 2369.3 g/mol [3] |

| Monoisotopic Mass | 2352.9398371 Da[2] | 2366.9554872 Da[3] |

Experimental Protocols for Structural Elucidation

The structural determination of this compound A and B has been achieved through a combination of classical chemical degradation methods and modern spectrometric techniques.

Hydrolysis and Constituent Analysis

The foundational approach to elucidating the structures of these complex peptides involves their hydrolysis into constituent amino acids and the fatty acid moiety.

Protocol for Acid Hydrolysis:

-

Sample Preparation: A purified sample of this compound A or B is dissolved in 6N hydrochloric acid (HCl).

-

Hydrolysis: The solution is sealed in a vacuum tube and heated at 110°C for 24 hours to ensure complete cleavage of all peptide and ester bonds.

-

Separation of Moieties:

-

The resulting hydrolysate is cooled and the fatty acid is extracted with a non-polar solvent such as diethyl ether.

-

The aqueous layer, containing the amino acid hydrochlorides, is separated.

-

-

Analysis of Constituents:

-

Fatty Acid Analysis: The extracted fatty acid is analyzed by gas chromatography-mass spectrometry (GC-MS) to determine its structure, including chain length and branching.

-

Amino Acid Analysis: The amino acids in the aqueous layer are identified and quantified using an amino acid analyzer or by derivatization followed by high-performance liquid chromatography (HPLC).

-

Modern Analytical Techniques: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and identification of this compound A and B in a mixture, as well as for confirming their structures.

Protocol for LC-MS/MS Analysis:

-

Sample Preparation:

-

This compound standard is dissolved in a suitable solvent, such as a mixture of methanol and 0.1 M HCl (8:2, v/v), to a concentration of 1.0 mg/mL.[4]

-

For analysis of residues in tissues, a more extensive extraction and clean-up procedure is required, often involving homogenization in an acidified organic solvent, followed by solid-phase extraction (SPE).[4]

-

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is typically used.[4]

-

Mobile Phase: A gradient elution is employed using:

-

Mobile Phase A: 0.2% formic acid in water

-

Mobile Phase B: Methanol[4]

-

-

Gradient Program: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. For example: 0 min, 10% B; 1.5 min, 50% B; 3.3 min, 70% B; 3.5 min, 95% B; 6.0 min, 95% B; 6.1 min, 10% B; 9.0 min, 10% B.[4]

-

Flow Rate: A flow rate of 0.3 mL/min is commonly used.[4]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is effective for these molecules.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.

-

Precursor and Product Ions: The following table details the commonly monitored ions for this compound A and B.

-

| Analyte | Precursor Ion (m/z) | Product Ions (m/z) |

| This compound A | 786.1 [M+3H]³⁺ | 1089.6, 178.9, 95.3 |

| This compound B | 790.9 [M+3H]³⁺ | 1089.0, 193.2, 95.0 |

Visualizing the Structural Elucidation Workflow

The logical flow of the classical structural elucidation process can be visualized as a workflow diagram.

Conclusion

The structural dissimilarity between this compound A and this compound B, though confined to a single methyl group in their respective fatty acid moieties, is a critical determinant of their individual chemical identities. This guide has delineated this core difference through quantitative data and has provided both classical and contemporary experimental protocols for their structural analysis. A thorough understanding of these subtle yet significant structural variations is paramount for researchers and professionals engaged in the development, analysis, and quality control of this compound-based pharmaceuticals and veterinary products.

References

- 1. (PDF) Enduracidin, a New Antibiotic. VIII. Structures of [research.amanote.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. A sensitive and robust analytical method for the determination of this compound residues in swine tissues using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A sensitive and robust analytical method for the determination of this compound residues in swine tissues using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Enramycin in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enramycin, a potent lipopeptide antibiotic produced by Streptomyces fungicidus, exhibits significant activity against Gram-positive bacteria, including multidrug-resistant strains. Its complex structure, comprising 17 amino acid residues, including several non-proteinogenic and D-amino acids, is assembled by a sophisticated nonribosomal peptide synthetase (NRPS) machinery. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic architecture of the biosynthetic gene cluster, the modular organization of the NRPS enzymes, the biosynthesis of its unusual precursors, and established experimental protocols for the study and manipulation of this pathway. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding and further research in the field of antibiotic drug development and synthetic biology.

Introduction

This compound, also known as enduracidin, is a member of the ramoplanin and ramoplanin-related lipodepsipeptide (RRLDPs) family of antibiotics. It is a mixture of two major components, this compound A and this compound B, which differ by a single methylene group in the lipid tail. This compound exerts its bactericidal effect by inhibiting the transglycosylation step of peptidoglycan biosynthesis, a mechanism distinct from many other classes of antibiotics, making it a promising candidate for combating antibiotic resistance.

The biosynthesis of this compound is a complex process orchestrated by a large enzymatic assembly line known as a nonribosomal peptide synthetase (NRPS). These multi-domain, multi-modular enzymes activate and sequentially link amino acid monomers to form the peptide backbone, which then undergoes further modifications to yield the final bioactive molecule. Understanding the intricacies of the this compound biosynthetic pathway is crucial for efforts aimed at strain improvement, pathway engineering to generate novel analogs, and the heterologous expression of this valuable antibiotic.

The this compound Biosynthetic Gene Cluster (era)

The complete biosynthetic gene cluster for this compound (initially named the end cluster for enduracidin) was cloned and sequenced from Streptomyces fungicidicus ATCC 21013. The cluster spans approximately 84 kb and contains 25 open reading frames (ORFs) that encode the NRPS machinery, enzymes for precursor biosynthesis, tailoring enzymes, and proteins likely involved in regulation and export.

Organization of the era Gene Cluster

The era gene cluster is embedded within a 116 kb contiguous segment of the S. fungicidicus chromosome. The core of the cluster is composed of four large genes, endA, endB, endC, and endD, which encode the multi-modular NRPS enzymes responsible for the assembly of the 17-amino acid peptide backbone of this compound. Flanking these NRPS genes are ORFs predicted to be involved in the biosynthesis of the non-proteinogenic amino acid precursors, lipid tail modification, regulation of gene expression, and transport of the antibiotic out of the cell.

Nonribosomal Peptide Synthetase (NRPS) Machinery

The core of the this compound biosynthesis pathway is a set of four NRPS enzymes: EndA, EndB, EndC, and EndD. These enzymes are composed of a series of modules, with each module responsible for the incorporation of a single amino acid into the growing peptide chain. A typical NRPS module consists of three core domains: an adenylation (A) domain for substrate recognition and activation, a thiolation (T) domain (also known as a peptidyl carrier protein or PCP) for covalent tethering of the activated amino acid, and a condensation (C) domain for peptide bond formation.

The this compound NRPS machinery exhibits several interesting features:

-

Collinearity: The order of the modules on the NRPS enzymes generally corresponds to the sequence of amino acids in the final this compound product.

-

Absence of Epimerization Domains: Despite the presence of seven D-amino acids in this compound, the NRPS modules lack dedicated epimerization (E) domains. It is proposed that specific C domains within the this compound NRPS are dual-function, catalyzing both condensation and epimerization.

-

Trans-acting A-domain: The sixth module of EndB, responsible for incorporating Thr-8, lacks an A-domain. It is hypothesized that the single-module protein EndD, which consists of an A-domain, acts in trans to load this module.

Enramycin's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide

Introduction

Enramycin is a polypeptide antibiotic produced by Streptomyces fungicidus.[1][2][3][4][5] It is primarily used in veterinary medicine, particularly as a feed additive for poultry and swine, to prevent necrotic enteritis caused by Clostridium perfringens and to promote growth.[5][6][7][8] this compound exhibits a potent and narrow spectrum of activity, specifically targeting Gram-positive bacteria.[1][2][3][4][7][8][9][10] This technical guide provides an in-depth analysis of this compound's efficacy against various Gram-positive species, its mechanism of action, and the experimental protocols used to determine its antimicrobial activity.

Mechanism of Action

This compound's bactericidal effect stems from its ability to inhibit the biosynthesis of the bacterial cell wall.[9][11] The primary target of this compound is MurG, a crucial enzyme in the peptidoglycan synthesis pathway.[2][6][12]

-

Peptidoglycan Synthesis: Peptidoglycan is a vital polymer that forms the structural mesh of the bacterial cell wall, providing rigidity and protection against osmotic lysis. Its synthesis is a multi-step process that occurs both in the cytoplasm and at the cell membrane.

-

Role of MurG: The MurG enzyme is a glycosyltransferase responsible for catalyzing the final intracellular step of peptidoglycan synthesis. Specifically, it links N-acetylglucosamine (NAG) to the N-acetylmuramic acid (NAM)-pentapeptide attached to the lipid carrier (Lipid I), forming Lipid II.

-

Inhibition by this compound: this compound acts by binding to the lipid intermediates of peptidoglycan synthesis.[1][3][4] By inhibiting MurG, this compound prevents the formation of Lipid II, thereby halting the entire peptidoglycan assembly process.[2][12] This disruption of cell wall integrity leads to cell lysis and bacterial death.[2][12]

The following diagram illustrates the peptidoglycan biosynthesis pathway and the inhibitory action of this compound.

Spectrum of Activity: Quantitative Data

The efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. This compound has demonstrated potent activity against a range of clinically and veterinary-relevant Gram-positive bacteria.

| Bacterial Species | Strain Type | MIC Range (µg/mL) | References |

| Clostridium perfringens | Veterinary Isolates | 0.05 - 1.6 | [12] |

| General | < 0.78 | [11] | |

| Type A | 0.08 | [13] | |

| Type C | 0.128 | [13] | |

| Staphylococcus aureus | Veterinary Isolates | 0.013 - 0.413 | [12] |

| General | 0.78 - 1.56 | [11] | |

| MRSA | Exhibits strong activity | [1][2][3][4] | |

| Streptococcus hemolyticus | General | 0.045 | [11] |

| Streptococcus faecium | General | 3.12 | [11] |

| Bacillus subtilis | General | 0.1075 | [13] |

| Enterococcus spp. | General | No resistance observed | [14] |

Note: The general MIC for Gram-positive bacteria has been reported as 0.39-3.12 µg/mL.[9]

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented above are typically determined using standardized antimicrobial susceptibility testing methods. The most common protocols are broth microdilution and agar dilution.

1. Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of this compound that inhibits visible bacterial growth.

2. Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into molten agar medium (e.g., Mueller-Hinton Agar) before it solidifies in Petri dishes. The surface of each plate is then inoculated with a standardized suspension of the test bacteria. Following incubation, the MIC is identified as the lowest this compound concentration that prevents bacterial colony formation.[14]

The following diagram outlines the general workflow for an antimicrobial susceptibility test.

-

High Potency: this compound is highly effective against key Gram-positive pathogens, particularly Clostridium perfringens, making it a valuable tool in animal health.[7][12]

-

Narrow Spectrum: Its activity is largely restricted to Gram-positive bacteria, with minimal to no effect on Gram-negative organisms like E. coli or Salmonella.[11]

-

Resistance: Cross-resistance with other classes of antibiotics has rarely been observed, which is a significant advantage in managing antimicrobial resistance.[2][7] However, continued surveillance is necessary.[15]

References

- 1. gbiosciences.com [gbiosciences.com]

- 2. toku-e.com [toku-e.com]

- 3. goldbio.com [goldbio.com]

- 4. zellbio.eu [zellbio.eu]

- 5. This compound A - LKT Labs [lktlabs.com]

- 6. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 7. This compound 8% – AGP alternatives,Anticoccidials,Antibiotic substitutes—Phiphar healthcare limited [phiphar.com]

- 8. Frontiers | A sensitive and robust analytical method for the determination of this compound residues in swine tissues using UHPLC–MS/MS [frontiersin.org]

- 9. This compound Premix 4% And this compound 8% Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 10. famic.go.jp [famic.go.jp]

- 11. This compound Hangzhou Xiaoteng Industries [xiaoteng-ind.com]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. globethesis.com [globethesis.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Enramycin A and B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enramycin is a polypeptide antibiotic complex produced by the fermentation of Streptomyces fungicidus. It is primarily composed of two active components, this compound A and this compound B.[1][2] Renowned for its potent activity against Gram-positive bacteria, particularly Clostridium perfringens, this compound is widely utilized in the veterinary field as a feed additive to promote growth and prevent necrotic enteritis in poultry and swine.[1][3][4] Its unique mechanism of action, which involves the inhibition of bacterial cell wall synthesis, has made it a subject of interest for researchers exploring novel antimicrobial agents. This guide provides a comprehensive overview of the molecular and quantitative data of this compound A and B, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Molecular and Quantitative Data

This compound A and B are structurally similar lipopeptide antibiotics. The key difference between them lies in the fatty acid side chain. The molecular formulas and other quantitative data are summarized in the table below for easy comparison.

| Property | This compound A | This compound B |

| Molecular Formula | C₁₀₇H₁₃₈Cl₂N₂₆O₃₁[1][2][5][6][7] | C₁₀₈H₁₄₀Cl₂N₂₆O₃₁[1][2][3][8][9] |

| Molecular Weight | 2355.33 g/mol [5][6] | 2369.32 g/mol [3][8] |

| CAS Number | 34438-27-2[5][6][7] | 34304-21-7[3][8] |

| Typical Ratio in Commercial Products | ~70%[2][8] | ~30%[2][8] |

| Minimum Inhibitory Concentration (MIC) against Clostridium perfringens | 0.05 - 1.6 µg/mL[1][3] | Not individually specified |

| Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus | 0.013 - 0.413 µg/mL[1][3] | Not individually specified |

| Maximum Residue Limit (MRL) in Japan (for all edible chicken tissues) | 30 µg/kg[10] | 30 µg/kg[10] |

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting a crucial step in the biosynthesis of the bacterial cell wall. Specifically, it targets and inhibits the enzyme MurG, a glycosyltransferase.[1][2][5][11] MurG is responsible for catalyzing the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to Lipid I, forming Lipid II, a key precursor in the peptidoglycan synthesis pathway. By inhibiting MurG, this compound effectively blocks the formation of Lipid II, thereby halting the elongation of the peptidoglycan chain. This disruption of cell wall synthesis leads to a loss of structural integrity, ultimately causing cell lysis and bacterial death.

Experimental Protocols

Extraction and Purification of this compound from Fermentation Broth

This protocol outlines a general procedure for the extraction and purification of this compound from a fermentation broth of Streptomyces fungicidus.

Materials:

-

This compound fermentation broth

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Macroporous adsorptive resin (e.g., AB-8)

-

Acetonitrile

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

C18 reversed-phase chromatography column

Procedure:

-

Extraction:

-

Heat the fermentation broth to approximately 55-60°C and concentrate it under vacuum.

-

Filter the concentrated broth, for instance, through a ceramic membrane, and centrifuge to collect the mycelium.

-

Resuspend the mycelium in a 50-55% methanol solution and subject it to ultrasonic treatment for 3-4 hours to extract the this compound.

-

Filter the mixture to obtain the methanol extract.

-

-

Acidification and Alkalization:

-

Adjust the pH of the methanol extract to 2.0-2.5 with HCl and incubate for 2 hours.

-

Filter the solution and then adjust the pH of the filtrate to 8.0 with NaOH.

-

-

Purification using Macroporous Resin:

-

Pass the alkalized filtrate through a macroporous adsorptive resin column.

-

Wash the column with a methanol-water solution (e.g., 1:1 v/v) to remove impurities.

-

Elute the this compound with a higher concentration of methanol in water (e.g., 7:3 v/v).

-

Collect the eluate, concentrate it, and dry it to obtain the this compound product.

-

-

Separation of this compound A and B by Reversed-Phase Chromatography:

-

For higher purity and separation of this compound A and B, employ C18 reversed-phase chromatography.

-

Use an elution buffer of 0.05 mol/L aqueous KH₂PO₄ solution-acetonitrile (70:30, v/v, pH 4.5).

-

Collect the fractions corresponding to this compound A and B.

-

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized broth microdilution protocol for determining the MIC of this compound against a target bacterial strain.

Materials:

-

This compound standard

-

Target bacterial strain (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to approximately 5 x 10⁵ CFU/mL

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in an appropriate solvent.

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation:

-

Add an equal volume of the standardized bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

-

Conclusion

This compound A and B represent important molecules in the field of veterinary antibiotics. Their targeted mechanism of action against bacterial cell wall synthesis provides a potent and specific means of controlling Gram-positive pathogens. The data and protocols presented in this guide offer a foundational resource for researchers and professionals involved in the study, development, and application of this compound and other antimicrobial agents. Further investigation into the individual activities of this compound A and B, as well as potential synergistic effects, could pave the way for new therapeutic strategies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. toku-e.com [toku-e.com]

- 3. This compound - Wikiwand [wikiwand.com]

- 4. [Purification of this compound by macroporous resin adsorption and reversed phase chromatography purification] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bacillus licheniformis–fermented products and this compound differentially modulate microbiota and antibiotic resistome in the cecal digesta of broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102382177A - Method for extracting, separating and purifying this compound - Google Patents [patents.google.com]

- 7. A sensitive and robust analytical method for the determination of this compound residues in swine tissues using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. goldbio.com [goldbio.com]

- 9. CN102311486A - Method for separating and extracting this compound by using macroporous weakly-acidic cationic resin - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

Enramycin's Inhibition of Bacterial Cell Wall Peptidoglycan Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enramycin is a polypeptide antibiotic effective against Gram-positive bacteria, primarily by inhibiting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's activity, focusing on its interaction with key enzymes and precursor molecules in the peptidoglycan synthesis pathway. Detailed experimental protocols for studying these inhibitory effects are provided, along with a compilation of quantitative data on this compound's efficacy. Visualizations of the relevant biochemical pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound's mode of action and its evaluation.

Introduction

The bacterial cell wall is a crucial structure for maintaining cell shape and protecting against osmotic lysis. In Gram-positive bacteria, the cell wall is primarily composed of a thick layer of peptidoglycan. The complex enzymatic machinery responsible for peptidoglycan synthesis presents a prime target for antibacterial agents. This compound, a polypeptide antibiotic produced by Streptomyces fungicidus, exerts its bactericidal effect by disrupting this vital process.[1][2] This guide delves into the specific mechanisms of this compound's inhibitory action, offering a technical resource for researchers in microbiology, drug discovery, and related fields.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound's primary mechanism of action is the inhibition of the transglycosylation step in the late stage of peptidoglycan biosynthesis.[1][3] This is achieved through its interaction with the lipid-linked cell wall precursor, Lipid II, and the key enzyme MurG.[4][5][6]

The Peptidoglycan Biosynthesis Pathway

The synthesis of peptidoglycan is a multi-stage process that begins in the cytoplasm and culminates in the periplasmic space (or at the external surface of the cytoplasmic membrane in Gram-positive bacteria). The key steps are:

-

Cytoplasmic Synthesis of Precursors: The initial steps involve the synthesis of the UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide precursor. This process is catalyzed by a series of Mur enzymes (MurA-F).[1][7]

-

Formation of Lipid I: The UDP-MurNAc-pentapeptide is transferred to a lipid carrier, undecaprenyl phosphate (C55-P), at the inner leaflet of the cytoplasmic membrane by the enzyme MraY, forming Lipid I.[8][9]

-

Formation of Lipid II: The enzyme MurG, a glycosyltransferase, then adds N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to Lipid I, forming Lipid II.[9][10] Lipid II is the complete monomeric building block of peptidoglycan.

-

Translocation: Lipid II is translocated across the cytoplasmic membrane to the site of cell wall synthesis.[8][9]

-

Transglycosylation and Transpeptidation: Penicillin-binding proteins (PBPs) catalyze the final two steps. The transglycosylase domain of PBPs polymerizes the glycan chains by incorporating the disaccharide-pentapeptide unit from Lipid II into the growing peptidoglycan chain. The transpeptidase domain then cross-links the peptide side chains, providing structural integrity to the cell wall.[11]

This compound's Molecular Target

This compound disrupts the peptidoglycan synthesis pathway by targeting the transglycosylation step. It achieves this by binding to the pyrophosphate region of Lipid II, the substrate for the transglycosylase enzymes.[12] This binding is thought to sterically hinder the action of the transglycosylases, preventing the polymerization of the glycan strands. Some evidence also suggests that this compound may directly inhibit the MurG enzyme, which is responsible for the synthesis of Lipid II.[4][5][6] By sequestering Lipid II and potentially inhibiting MurG, this compound effectively halts the construction of the peptidoglycan layer, leading to a weakened cell wall and eventual cell lysis.

Quantitative Data: In Vitro Activity of this compound

The in vitro efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

| Bacterial Species | Strain | MIC (µg/mL) | Reference(s) |

| Clostridium perfringens | Type A | 0.08 | [13] |

| Clostridium perfringens | Type C | 0.128 | [13] |

| Clostridium perfringens | - | <8 | [13] |

| Staphylococcus aureus | - | 2.27 (ED50 in mice) | [14] |

| Bacillus subtilis | - | - | [15] |

| Enterococcus faecium | - | - | [15] |

| Lactobacillus spp. | various | 0.5 - 1 | [16] |

Note: MIC values can vary depending on the specific strain, testing methodology, and culture conditions. ED50 refers to the effective dose for 50% of the population.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the inhibitory effects of this compound on peptidoglycan synthesis.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

-

This compound stock solution (prepared in an appropriate solvent, e.g., dilute HCl)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum (prepared to a 0.5 McFarland standard and then diluted)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Serial Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions and the positive control well (broth with bacteria, no antibiotic). A negative control well (broth only) should also be included.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

MurG Enzyme Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound against the MurG enzyme.

Materials:

-

Purified MurG enzyme

-

Lipid I substrate

-

Fluorescently labeled UDP-GlcNAc (e.g., UDP-GlcN-C6-FITC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2 and a detergent like Triton X-100)

-

This compound test solutions at various concentrations

-

96-well black microtiter plates

-

Fluorescence plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, purified MurG enzyme, and Lipid I substrate to each well.

-

Inhibitor Addition: Add the this compound test solutions at different concentrations to the respective wells. Include a control with no inhibitor.

-

Initiate Reaction: Start the enzymatic reaction by adding the fluorescently labeled UDP-GlcNAc to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore used.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of MurG activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11]

In Vitro Peptidoglycan Synthesis Assay (Transglycosylation Inhibition)

This assay measures the incorporation of radiolabeled precursors into peptidoglycan to assess the inhibition of the transglycosylation step.

Materials:

-

Bacterial membrane preparation (containing the necessary enzymes, including PBPs)

-

Lipid II substrate

-

Radiolabeled UDP-GlcNAc (e.g., [3H]UDP-GlcNAc or [14C]UDP-GlcNAc)

-

Reaction buffer (e.g., Tris-HCl buffer with MgCl2)

-

This compound test solutions

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, bacterial membrane preparation, and Lipid II.

-

Inhibitor Addition: Add the this compound test solutions at various concentrations. Include a control without the inhibitor.

-

Initiate Synthesis: Start the reaction by adding the radiolabeled UDP-GlcNAc.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 60 minutes).

-

Stop Reaction: Terminate the reaction by adding cold TCA to precipitate the newly synthesized, radiolabeled peptidoglycan.

-

Filtration: Filter the reaction mixture through a glass fiber filter to capture the precipitated peptidoglycan. Wash the filter with TCA and ethanol to remove unincorporated radiolabel.

-

Quantification: Place the filter in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the amount of newly synthesized peptidoglycan. Calculate the percentage of inhibition of transglycosylation for each this compound concentration and determine the IC50 value.[9]

Conclusion

This compound represents a potent inhibitor of bacterial cell wall synthesis, with a specific mechanism of action targeting the transglycosylation step through its interaction with Lipid II and the enzyme MurG. The technical details and experimental protocols provided in this guide offer a framework for researchers to further investigate the antibacterial properties of this compound and to explore the development of novel therapeutics that target the essential peptidoglycan biosynthesis pathway. A thorough understanding of these mechanisms and the methodologies to study them is crucial for advancing the fight against antibiotic-resistant bacteria.

References

- 1. Peptidoglycan at its peaks: how chromatographic analyses can reveal bacterial cell-wall structure and assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. escholarship.org [escholarship.org]

- 4. Lipid II overproduction allows direct assay of transpeptidase inhibition by β-lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioivt.com [bioivt.com]

- 6. researchgate.net [researchgate.net]

- 7. orbi.uliege.be [orbi.uliege.be]

- 8. 4.9. Peptidoglycan HPLC-MS Analysis [bio-protocol.org]

- 9. In vitro peptidoglycan synthesis assay with lipid II substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. superchemistryclasses.com [superchemistryclasses.com]

- 12. Insights into Peptidoglycan-Targeting Radiotracers for Imaging Bacterial Infections: Updates, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Bacillus licheniformis–fermented products and this compound differentially modulate microbiota and antibiotic resistome in the cecal digesta of broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assessment of antibiotic susceptibility in Lactobacillus isolates from chickens - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Enramycin

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of enramycin, a polypeptide antibiotic primarily used as a feed additive for poultry and swine.[1][2] The described protocol utilizes a reversed-phase C18 column with UV detection, providing a reliable and reproducible method for the determination of this compound A and B, its two major components.[1] The method is suitable for quality control in manufacturing and for the analysis of this compound in feed premixes.

Introduction

This compound is a polypeptide antibiotic produced by the fermentation of Streptomyces fungicidicus.[1] It exhibits strong antimicrobial activity against Gram-positive bacteria, particularly Clostridium perfringens, and is widely used as a growth promoter in animal husbandry.[1][2] Due to its efficacy and safety profile, monitoring the concentration of this compound in feed is crucial to ensure proper dosage and regulatory compliance. This document provides a detailed HPLC method for the accurate quantification of this compound.

Principle

The method is based on reversed-phase HPLC, where the separation of this compound A and B is achieved on a C18 stationary phase. The mobile phase, consisting of an acetonitrile and sodium dihydrogen phosphate buffer solution, allows for the differential partitioning of the this compound components based on their hydrophobicity.[1] The eluted compounds are then detected by a UV-Vis spectrophotometer at a specific wavelength, and the concentration is determined by comparing the peak area to that of a known standard.

Experimental Protocol

1. Materials and Reagents

-

This compound Reference Standard (with known potency of A and B components)

-

Acetonitrile (HPLC grade)

-

Sodium dihydrogen phosphate (Analytical grade)

-

Phosphoric acid (Analytical grade)

-

Deionized water (18.2 MΩ·cm)

-

Methanol (HPLC grade)

-

Hydrochloric Acid (HCl, Analytical Grade)

-

0.25 µm syringe filters

2. Instrumentation

-

HPLC system equipped with a UV-Vis detector

-

C18 reversed-phase column (e.g., Thermo C18, 5 μm, 4.6 mm × 250 mm)[1]

-

Analytical balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

3. Preparation of Solutions

-

Mobile Phase (Acetonitrile: 0.05M Sodium Dihydrogen Phosphate = 30:70 v/v):

-

Dissolve an appropriate amount of sodium dihydrogen phosphate in deionized water to make a 0.05M solution.

-

Adjust the pH of the buffer solution to a suitable level (if necessary) using phosphoric acid.

-

Mix 300 mL of acetonitrile with 700 mL of the 0.05M sodium dihydrogen phosphate solution.

-

Degas the mobile phase using a sonicator or vacuum filtration before use.

-

-

Standard Stock Solution (e.g., 200 µg/mL):

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 12.5 to 200 µg/mL.[1] These will be used to construct the calibration curve.

-

4. Sample Preparation (from Premix)

-

Accurately weigh a sample of the this compound premix.

-

Use an extraction solution, such as an acetone-aqueous hydrochloric acid mixture, to extract this compound from the sample matrix.[4]

-

Sonicate the mixture for approximately 40 minutes to ensure complete extraction.[4]

-

Allow the solution to cool to room temperature and then dilute to a known volume in a volumetric flask.[4]

-

Filter the final solution through a 0.25 µm syringe filter before injection into the HPLC system.[4]

5. HPLC Analysis

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject 20 µL of each working standard solution and the prepared sample solution into the HPLC system.[1]

-

Run the analysis according to the chromatographic conditions specified in Table 1.

-

Record the chromatograms and the peak areas for this compound A and B.

Data Presentation

Quantitative data for the HPLC method and its validation are summarized in the tables below.

Table 1: HPLC Operating Conditions

| Parameter | Condition |

| Column | Thermo C18 (5 μm, 4.6 x 250 mm)[1] |

| Mobile Phase | Acetonitrile : 0.05M Sodium Dihydrogen Phosphate (30:70, v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | 30°C[1] |

| Detection Wavelength | 267 nm[1] |

| Injection Volume | 20 µL[1] |

Table 2: Method Validation Parameters

| Parameter | This compound A | This compound B |

| Linearity Range | 12.5 - 200 µg/mL[1] | 12.5 - 200 µg/mL[1] |

| Correlation Coefficient (R²) | 0.998[1] | 0.996[1] |

| Average Recovery | 98.9%[1] | 98.7%[1] |

| Precision (RSD) | 0.27%[1] | 0.27%[1] |

Visualization

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: Workflow for HPLC analysis of this compound.

The HPLC method described provides a simple, accurate, and reproducible means for the quantitative determination of this compound.[1] With a wide linear range and high recovery, this method is well-suited for quality control applications in the manufacturing of this compound and for its analysis in animal feed premixes, ensuring product quality and regulatory adherence.[1]

References

- 1. globethesis.com [globethesis.com]

- 2. A sensitive and robust analytical method for the determination of this compound residues in swine tissues using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN108375635A - A kind of remaining method of this compound in detection animal tissue - Google Patents [patents.google.com]

- 4. CN102645506A - High-performance liquid chromatography determination method of this compound - Google Patents [patents.google.com]

Application Notes: Enramycin Extraction from Animal Tissues and Feed

Introduction

Enramycin is a polypeptide antibiotic produced by Streptomyces fungicidicus and is primarily composed of this compound A and B.[1][2] It is widely used as a feed additive to promote growth in poultry and pigs due to its strong antimicrobial activity against Gram-positive bacteria.[1][3] As with many veterinary drugs, monitoring for residues in animal-derived food products is crucial for consumer safety. Regulatory bodies in countries like Japan and Korea have established a maximum residue limit (MRL) of 30 μg/kg for this compound in tissues such as muscle, liver, kidney, and fat.[1][4]

These application notes provide detailed protocols for the extraction of this compound from complex matrices like animal tissues and feed, intended for researchers, scientists, and professionals in drug development and food safety. The protocols are designed for subsequent analysis by methods such as high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) or microbiological assays.

Protocol 1: this compound Extraction from Animal Tissues

This protocol details a highly sensitive method for extracting this compound residues from various swine and chicken tissues, including liver, kidney, muscle, and fat. The procedure is optimized for analysis by UHPLC-MS/MS.[1][5]

Principle

The tissue sample is homogenized and extracted with an acidified methanol solution to efficiently release this compound. The resulting extract is then purified and concentrated using solid-phase extraction (SPE) to remove matrix interferences before instrumental analysis.[1][6]

Materials and Reagents

-

This compound A and B analytical standards

-

Methanol (MeOH), HPLC grade

-

Hydrochloric acid (HCl), concentrated

-

Purified water

-

Ammonia solution

-

Ethyl acetate

-

Homogenizer

-

Centrifuge (capable of 10,000 rpm and refrigeration)

-

Vortex mixer

-

Solid-Phase Extraction (SPE) cartridges (e.g., Bond Elute ENV)[1]

-

SPE manifold

-

Nitrogen evaporator

Experimental Protocol

-

Sample Preparation:

-

Accurately weigh 2 g of a well-homogenized tissue sample into a 50 mL polypropylene centrifuge tube.[1]

-

-

Extraction:

-

Add 10 mL of the extraction solvent (55% methanol in purified water containing 0.2 M HCl) to the sample tube.[1][6]

-

Vortex the mixture at 200 rpm for 10 minutes.[1]

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.[1]

-

Carefully transfer the supernatant to a clean 50 mL polypropylene tube.[1]

-

Repeat the extraction process on the remaining pellet twice more, each time with 10 mL of the extraction solvent.[1]

-

Combine all three supernatants.[1]

-

-

Cleanup using Solid-Phase Extraction (SPE):

-

Cartridge Conditioning: Precondition an ENV SPE cartridge by passing 5 mL of methanol, followed by 5 mL of purified water.[1]

-

Sample Loading: Load the combined supernatant from step 2 onto the conditioned cartridge.

-

Washing:

-

Elution: Elute the target this compound compounds with 8 mL of a methanol and 0.2 M HCl mixture (8:2, v/v).[1]

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of an appropriate solvent (e.g., methanol:0.1 M HCl, 8:2, v/v) for UHPLC-MS/MS analysis.[1]

-

Data Presentation: Performance of Tissue Extraction Method

The following table summarizes the quantitative performance metrics for the this compound extraction protocol from animal tissues as determined by UHPLC-MS/MS analysis.

| Parameter | Swine Liver, Kidney, Muscle | Swine Fat | Swine Liver (Alternate Method) | Chicken/Swine Muscle (Older Method) |

| Recovery | 70.99 – 101.40%[1][5] | 70.99 – 101.40%[1][5] | 80.8 – 90.3%[7] | 54.0 – 62.4%[8] |